molecular formula C16H18ClN3O B2926258 3-(2-chlorophenyl)-1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea CAS No. 1286705-06-3

3-(2-chlorophenyl)-1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea

Cat. No. B2926258
CAS RN: 1286705-06-3
M. Wt: 303.79
InChI Key: HPZZOYIKVLZIQN-UHFFFAOYSA-N
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Description

This compound is a urea derivative with a cyclopropyl group and a 2-chlorophenyl group attached to the nitrogen atoms. The other nitrogen atom is connected to a 1-methylpyrrole group. Urea derivatives are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an isocyanate (derived from the 2-chlorophenyl group) with a primary amine (derived from the 1-methylpyrrole group) to form the urea core. The cyclopropyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecule contains a urea group, which is planar and can participate in hydrogen bonding. The presence of the aromatic 2-chlorophenyl ring and the 1-methylpyrrole group can contribute to the compound’s overall polarity .


Chemical Reactions Analysis

As a urea derivative, this compound could undergo hydrolysis under acidic or basic conditions to yield amines and carbon dioxide. The chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the urea group could allow for hydrogen bonding, potentially increasing its solubility in water. The aromatic rings could contribute to increased stability and rigidity in the molecule .

Mechanism of Action

The exact mechanism of action would depend on the biological target of this compound. Urea derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Future Directions

Future research could focus on exploring the biological activity of this compound and related derivatives. This could involve in vitro and in vivo studies to determine its potential therapeutic effects .

properties

IUPAC Name

3-(2-chlorophenyl)-1-cyclopropyl-1-[(1-methylpyrrol-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c1-19-10-4-5-13(19)11-20(12-8-9-12)16(21)18-15-7-3-2-6-14(15)17/h2-7,10,12H,8-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZZOYIKVLZIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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